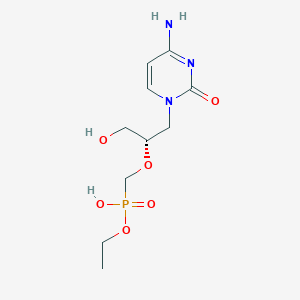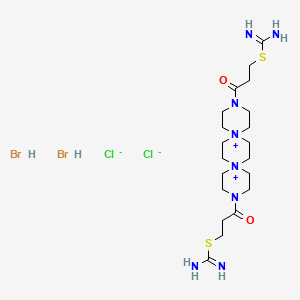
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzoyl group, an ethyl group, and a trifluoromethyl-substituted phenethyl group attached to a hydroxylamine moiety. Its unique structure makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of benzoyl chloride with N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yields. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various acyl-substituted hydroxylamines.
Applications De Recherche Scientifique
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in acylation reactions, while the hydroxylamine moiety can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzoylhydroxylamine: A simpler analog without the ethyl and trifluoromethyl-substituted phenethyl groups.
N-Ethylhydroxylamine: Lacks the benzoyl and trifluoromethyl-substituted phenethyl groups.
N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine: Lacks the benzoyl and ethyl groups.
Uniqueness
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
94593-26-7 |
|---|---|
Formule moléculaire |
C19H20F3NO2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] benzoate |
InChI |
InChI=1S/C19H20F3NO2/c1-3-23(25-18(24)16-9-5-4-6-10-16)14(2)12-15-8-7-11-17(13-15)19(20,21)22/h4-11,13-14H,3,12H2,1-2H3 |
Clé InChI |
AOAKVWNYDRSALN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



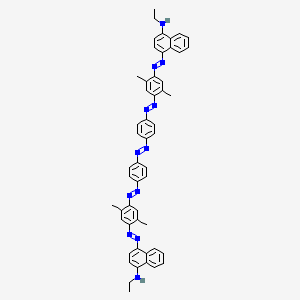

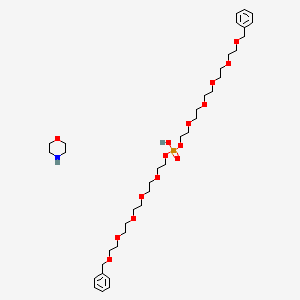

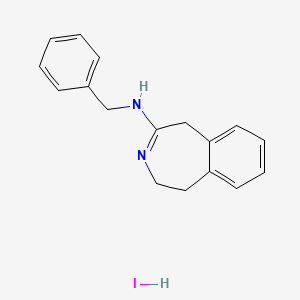
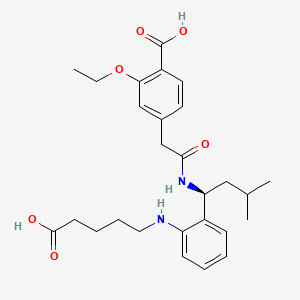


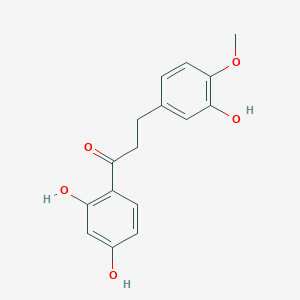
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)

